3-Heptene

説明

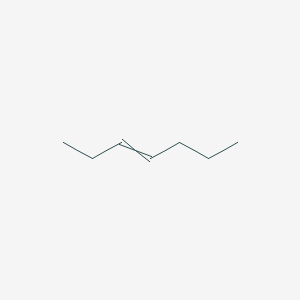

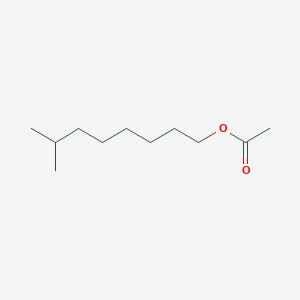

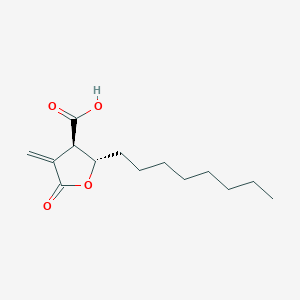

3-Heptene is a higher olefin, or alkene with the formula C7H14 . The commercial product is a liquid that is a mixture of isomers .

Molecular Structure Analysis

The molecular formula of 3-Heptene is C7H14 . It has an average mass of 98.186 Da and a mono-isotopic mass of 98.109550 Da . The structure of 3-Heptene can be viewed using Java or Javascript .Chemical Reactions Analysis

3-Heptene can undergo various chemical reactions. For example, it can react with hydrogen to form heptane . The reaction is exothermic, releasing heat .Physical And Chemical Properties Analysis

3-Heptene is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, density, etc., were not found in the search results.科学的研究の応用

Polymerization

- Chain-Walking Polymerization : 3-Heptene can be polymerized using phenyl-substituted α-diimine nickel precatalysts, producing poly(3-heptene) with various branched structures. This process demonstrates the potential for synthesizing novel polyolefin materials from internal alkenes (Wang et al., 2019).

Hydroformylation

- Supported Aqueous-Phase Catalysts : Hydroformylation of 3-heptene using supported aqueous-phase catalysts can yield aldehydes, showcasing the applicability of 3-heptene in chemical synthesis. The conversion and regioselectivity are influenced by the position of the double bond in the alkene (Arhancet et al., 1991).

Gas-Phase Reactions

- Ozone Reactions : In gas-phase reactions with ozone, 3-heptene undergoes transformations leading to various products. Such reactions are significant in understanding atmospheric chemistry and environmental science (Atkinson et al., 1995).

Monomer-Isomerization Polymerization

- Ziegler-Natta Catalyst : 3-Heptene can be polymerized through monomer-isomerization using a Ziegler-Natta catalyst, yielding high molecular weight polymers. This process demonstrates its versatility in polymer chemistry (Otsu et al., 1975).

Synthesis of Jasmone Derivatives

- Jasmone Synthesis : 3-Heptene serves as a central intermediate in synthesizing compounds like jasmone, methyl jasmonate, and γ-jasmolactone, important in fragrance chemistry (Ballini et al., 1989).

Kinetic Modeling in Combustion

- Auto-Ignition Behaviors : Studies on the auto-ignition behaviors of 3-heptene contribute to a better understanding of combustion processes and fuel reactivity, important in energy and engineering fields (Wu et al., 2018).

Photocatalysis

- Pd-Catalyzed Cycloisomerization : 3-Heptene is involved in the synthesis of bicycloheptenes through palladium-catalyzed cycloisomerization, an important process in organic chemistry and materials science (Oh et al., 2014).

Safety and Hazards

3-Heptene is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause drowsiness or dizziness . It’s important to handle it with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .

特性

IUPAC Name |

hept-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-3-5-7-6-4-2/h5,7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHKDGJSXCTSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860874 | |

| Record name | 3-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Mixture of 50% cis and 50% trans isomers; [EPA OHM/TADS] Clear colorless liquid; [Aldrich MSDS] | |

| Record name | 3-Heptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9655 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

3-Heptene | |

CAS RN |

592-78-9 | |

| Record name | 3-Heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hept-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-heptene?

A1: 3-Heptene has a molecular formula of C7H14 and a molecular weight of 98.19 g/mol.

Q2: What spectroscopic techniques have been used to characterize 3-heptene and its derivatives?

A2: Researchers have employed various spectroscopic methods, including ¹H NMR, ¹³C NMR [, , , ], and IR spectroscopy [], to elucidate the structure of 3-heptene and its derivatives. These techniques provide valuable insights into the arrangement of atoms, functional groups, and isomeric configurations.

Q3: How is 3-heptene used in the study of sulfur vulcanization?

A3: 3-Heptene serves as a model compound to understand sulfur vulcanization in materials like butadiene rubber (BR) and styrene-butadiene rubber (SBR) []. By analyzing the dialkenyl sulfates produced from the reaction of 3-heptene with sulfur, researchers gain insights into the complex network structure formed during vulcanization.

Q4: Can 3-heptene undergo polymerization, and what type of polymers can be obtained?

A4: Yes, 3-heptene can undergo monomer-isomerization polymerization using Ziegler-Natta catalysts like (C2H5)3Al-TiCl3 [, ]. Interestingly, this process leads to high molecular weight polymers primarily composed of 1-heptene units, indicating a double bond migration mechanism during polymerization.

Q5: Can copolymers be synthesized using 3-heptene, and what insights do they provide about the polymerization mechanism?

A5: Yes, 3-heptene can be copolymerized with other olefins like 2-butene []. Studies on these copolymerizations, particularly with the addition of isomerization catalysts like nickel acetylacetonate [Ni(acac)2], suggest a stepwise double bond migration mechanism for both homopolymerization and copolymerization processes involving 3-heptene.

Q6: Have computational methods been used to study reactions involving enediynes like (Z)-3-heptene-1,5-diyne?

A6: Yes, density functional theory (DFT) calculations have been employed to investigate the Bergman cyclization of (Z)-3-heptene-1,5-diyne []. These calculations provide information about the reaction pathway, transition state structures, and activation energies, contributing to a deeper understanding of enediyne reactivity.

Q7: How does the position of the double bond in heptene isomers affect their reactivity in polymerization reactions?

A7: Studies comparing the polymerization rates of different heptene isomers (1-heptene, 2-heptene, 3-heptene) with Ziegler-Natta catalysts revealed that 1-heptene exhibits the highest reactivity, followed by 2-heptene and then 3-heptene []. This suggests that the proximity of the double bond to the end of the carbon chain influences the interaction with the catalyst and, consequently, the polymerization rate.

Q8: How can 3-heptene and its derivatives be separated and quantified?

A8: Reversed-phase liquid chromatography has been successfully used to separate dialkenyl sulfates obtained from the reaction of 3-heptene with sulfur, based on their chain length []. This technique allows for the isolation and subsequent identification of individual sulfur-containing species.

Q9: What analytical techniques are employed to identify and quantify volatile organic compounds, including 3-heptene, in materials like poly(methyl methacrylate) kitchen utensils?

A9: Headspace gas chromatography-mass spectrometry (HS-GC-MS) is a valuable tool for identifying and quantifying volatile organic compounds (VOCs), including 3-heptene, in various materials []. This technique involves heating the sample in a sealed vial, allowing VOCs to partition into the headspace, which is then analyzed by GC-MS, providing information about the identity and concentration of each VOC present.

Q10: Is there information available on the environmental fate and potential ecotoxicological effects of 3-heptene?

A10: While the provided research excerpts do not specifically address the environmental impact of 3-heptene, it's crucial to consider the potential environmental fate and effects of any chemical, including its degradation pathways, bioaccumulation potential, and toxicity to aquatic and terrestrial organisms. Further research may be needed to fully understand the environmental implications of 3-heptene.

Q11: What historical research explored the reactivity of 3-heptene with hydrogen bromide?

A11: Early research investigated the addition reaction of hydrogen bromide to 3-heptene to understand the electronic effects of alkyl groups and the concept of alternate polarity versus the displacement theory []. This research provided insights into the regioselectivity of electrophilic addition reactions and the influence of electronic factors on chemical reactivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B165541.png)